molecular formula C21H23Cl2N5O B10796011 5-[[2-[(7-Chloroquinolin-4-yl)amino]ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride

5-[[2-[(7-Chloroquinolin-4-yl)amino]ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride

Cat. No.: B10796011
M. Wt: 432.3 g/mol
InChI Key: VZVZSYKIWZHYQN-UHFFFAOYSA-N
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Description

5-[[2-[(7-Chloroquinolin-4-yl)amino]ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound features a benzimidazole core, a quinoline moiety, and various functional groups that contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[2-[(7-Chloroquinolin-4-yl)amino]ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride typically involves multiple steps, starting with the preparation of the precursor compounds. One common route involves the reaction of 7-chloroquinoline with ethylenediamine to form an intermediate, which is then reacted with 1,3-dimethylbenzimidazole under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

5-[[2-[(7-Chloroquinolin-4-yl)amino]ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups into their reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives .

Scientific Research Applications

5-[[2-[(7-Chloroquinolin-4-yl)amino]ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[[2-[(7-Chloroquinolin-4-yl)amino]ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[[2-[(7-Chloroquinolin-4-yl)amino]ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride apart is its unique combination of a benzimidazole core and a quinoline moiety, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to other similar compounds .

Properties

Molecular Formula

C21H23Cl2N5O

Molecular Weight

432.3 g/mol

IUPAC Name

5-[[2-[(7-chloroquinolin-4-yl)amino]ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride

InChI

InChI=1S/C21H22ClN5O.ClH/c1-26-19-6-3-14(11-20(19)27(2)21(26)28)13-23-9-10-25-17-7-8-24-18-12-15(22)4-5-16(17)18;/h3-8,11-12,23H,9-10,13H2,1-2H3,(H,24,25);1H

InChI Key

VZVZSYKIWZHYQN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCCNC3=C4C=CC(=CC4=NC=C3)Cl)N(C1=O)C.Cl

Origin of Product

United States

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